molecular formula C16H11F6NO2 B6094214 N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide

N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide

Cat. No.: B6094214
M. Wt: 363.25 g/mol
InChI Key: DEVMQMKKCSZMMN-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring and a methoxybenzamide moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with 3-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The methoxybenzamide moiety can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide is unique due to the combination of trifluoromethyl groups and a methoxybenzamide moiety, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F6NO2/c1-25-13-4-2-3-9(5-13)14(24)23-12-7-10(15(17,18)19)6-11(8-12)16(20,21)22/h2-8H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVMQMKKCSZMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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